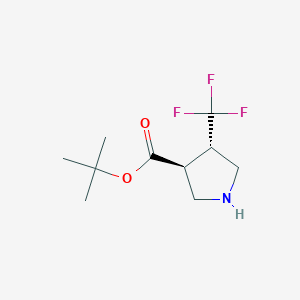
tert-Butyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-tert-butyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions may convert the ester group to an alcohol or the trifluoromethyl group to a methyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Catalyst: Employed in asymmetric synthesis due to its chiral centers.
Biology
Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of rac-tert-butyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (3R,4R)-4-methylpyrrolidine-3-carboxylate: Similar structure but lacks the trifluoromethyl group.
tert-Butyl (3R,4R)-4-(chloromethyl)pyrrolidine-3-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
rac-tert-butyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H16F3NO2 |
|---|---|
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
tert-butyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H16F3NO2/c1-9(2,3)16-8(15)6-4-14-5-7(6)10(11,12)13/h6-7,14H,4-5H2,1-3H3/t6-,7-/m1/s1 |
Clé InChI |
YZKSISRSKGYHPE-RNFRBKRXSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H]1CNC[C@H]1C(F)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)C1CNCC1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


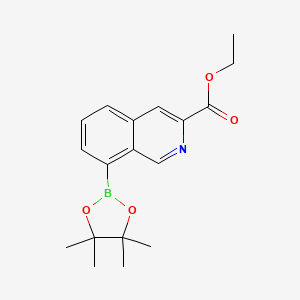
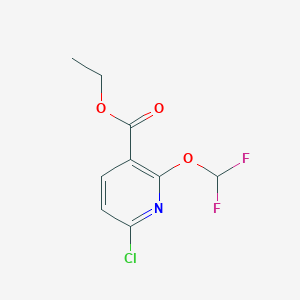
![Benz[b]indolo[2,3-d][1]benzazepine, 5,10-dihydro-5-phenyl-](/img/structure/B13650201.png)
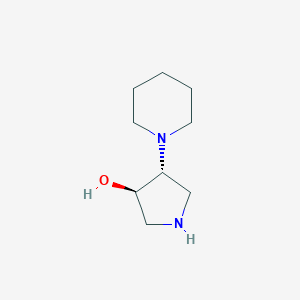
![3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650213.png)
![(R)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13650217.png)
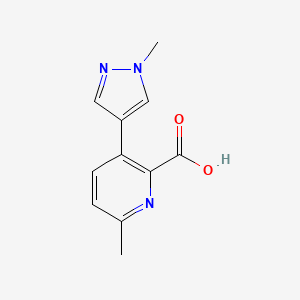
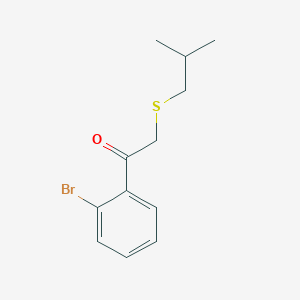
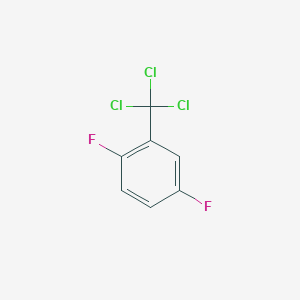

![Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13650242.png)
![Octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid](/img/structure/B13650261.png)
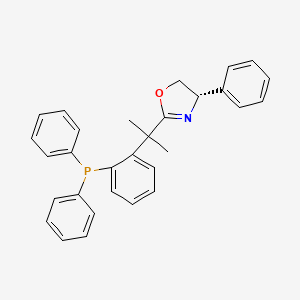
![3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13650274.png)
